molecular formula C7H14N2O B1284807 1-(2-Aminopropyl)pyrrolidin-2-one CAS No. 388630-76-0

1-(2-Aminopropyl)pyrrolidin-2-one

Cat. No. B1284807
CAS RN: 388630-76-0
M. Wt: 142.2 g/mol
InChI Key: SRQRJFRBBMWDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminopropyl)pyrrolidin-2-one, also known as 2-Aminopropylpyrrolidin-2-one, is a synthetic compound that has been used in a wide range of scientific research applications. It is an important building block for the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Biological Derivation

1-(2-Aminopropyl)pyrrolidin-2-one has been identified in normal human and rat urine. It is considered a physiological degradation product of spermidine, formed by an aminoguanidine sensitive, diamine oxidase-like enzyme. This finding suggests its role in metabolic pathways related to spermidine (Seiler & Knödgen, 1983).

Synthesis and Antibacterial Activity

A study focused on the synthesis of pyrrolidine-2-one derivatives and their antibacterial activity. These derivatives, prepared through various chemical reactions, showed good antibacterial activity against certain bacteria, indicating potential applications in antimicrobial treatments (Betti, Hussain & Kadhem, 2020).

Chemical Synthesis and Medicinal Potential

Research has explored the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their presence in many natural products and biologically active molecules. This synthesis is significant for creating new medicinal molecules with improved biological activity, highlighting the compound's pharmaceutical relevance (Rubtsova et al., 2020).

Pyrrolidin-2-one Derivatives as Dipeptide Analogues

Pyrrolidine-2,4-diones, analogues of amino acids, have been synthesized as dipeptide analogues. These compounds, featuring N-acylated, O-alkylated pyrrolin-2-ones, suggest potential applications in peptide chemistry and drug development (Hosseini et al., 2006).

Application in Biosensors

N-(3-Aminopropyl)pyrrole, a derivative, was covalently coupled with alginate for use in biosensor applications. This pyrrole-alginate conjugate facilitated the immobilization of enzymes onto electrode surfaces, demonstrating its utility in biosensor technology (Abu-Rabeah et al., 2004).

Safety and Hazards

This compound is associated with certain hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-(2-Aminopropyl)pyrrolidin-2-one” are not mentioned in the available resources, pyrrolidine derivatives are of great interest in drug discovery. They allow for efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Analysis

Biochemical Properties

1-(2-Aminopropyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with aldehyde dehydrogenase, which converts this compound into isoputreanine through hydrolysis . This interaction highlights the compound’s involvement in metabolic pathways and its potential impact on cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrrolidinone derivatives, including this compound, exhibit antimicrobial, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity. For example, it has been shown to interact with aldehyde dehydrogenase, leading to the formation of isoputreanine . This interaction underscores the compound’s ability to influence metabolic pathways and cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can accumulate in various organs over time, leading to potential long-term effects . Additionally, its stability in different conditions can influence its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiarrhythmic and antioxidant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the threshold effects and potential toxicity is crucial for the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase, which converts it into isoputreanine . This conversion is part of the broader metabolic processes involving polyamines, which play essential roles in cell growth and proliferation. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these processes is essential for elucidating the compound’s effects on cellular function and behavior.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-(2-aminopropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQRJFRBBMWDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299110
Record name 1-(2-Aminopropyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

388630-76-0
Record name 1-(2-Aminopropyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388630-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminopropyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.